molecular formula C19H17BrN2S B2733473 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1207044-01-6

2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole

Cat. No. B2733473
CAS RN: 1207044-01-6
M. Wt: 385.32
InChI Key: FJCUOYPKMSCNSZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole” are not provided in the search results .

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking Studies

Imidazole derivatives, including compounds similar to 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole, have been synthesized and extensively studied for their spectroscopic properties and reactivity. These compounds exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. Spectroscopic methods such as IR, FT-Raman, and NMR techniques have been used for their characterization. The reactivity of these molecules has been analyzed through DFT calculations, molecular orbitals analysis, and molecular dynamics (MD) simulations. Their potential interactions with proteins have also been evaluated through molecular docking procedures, indicating their applicability in pharmaceutical research for the development of new antimicrobial agents (Thomas et al., 2018).

Synthesis and Characterization

The synthesis and characterization of imidazole derivatives, including processes similar to those used for this compound, have been reported. These processes often involve the utilization of bromoaniline, glyoxal, and other reagents, showcasing the versatility and potential of imidazole compounds in chemical synthesis and material science. The structural analysis of these compounds is typically performed using NMR spectroscopy, highlighting the broad utility of imidazole derivatives in various scientific research applications (Zhou Zhong-gao, 2011).

Antimicrobial and Antifungal Agents

Imidazole derivatives have shown significant potential as antimicrobial and antifungal agents. Their synthesis and biological evaluation have revealed that these compounds possess substantial inhibitory activity against various pathogenic bacterial and fungal strains. The study of their molecular structure and reactivity, including through molecular docking studies, suggests that imidazole derivatives could be effective in treating microbial infections, offering a promising area for further pharmaceutical development (Sharma et al., 2017).

Corrosion Inhibition

Research on imidazole derivatives has also extended into the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals against corrosion in aggressive environments, such as CO2 saturated solutions. The inhibition performance is attributed to the adsorption of imidazole molecules on metal surfaces, which is supported by electrochemical studies and quantum chemical calculations. This highlights the application of imidazole derivatives in industrial contexts, particularly in extending the lifespan of metal structures and components (Singh et al., 2017).

Safety and Hazards

The safety and hazards associated with “2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole” are not specified in the search results .

properties

IUPAC Name

5-(4-bromophenyl)-1-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2S/c1-3-12-23-19-21-13-18(15-6-8-16(20)9-7-15)22(19)17-10-4-14(2)5-11-17/h3-11,13H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCUOYPKMSCNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC=C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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